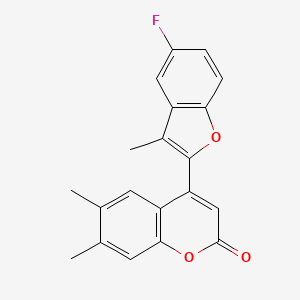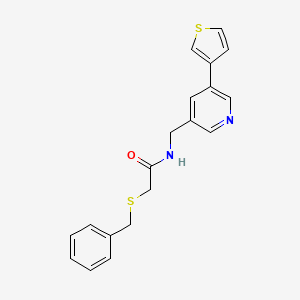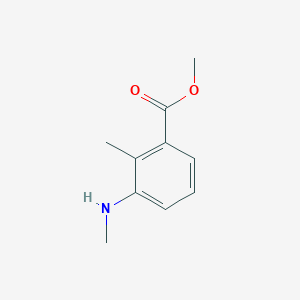
4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid” is a fluorinated building block . It’s a solid compound with the molecular formula C10H7FO3 . Another related compound is "(5-fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride" .
Molecular Structure Analysis
The molecular weight of “5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid” is 194.16 . The SMILES string representation isCc1c(oc2ccc(F)cc12)C(O)=O . Physical And Chemical Properties Analysis
“5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid” is a solid compound . More detailed physical and chemical properties were not available in the resources I found.Scientific Research Applications
Cytotoxic Activity in Cancer Research
The compound 4H-1-Benzopyran-4-one (chromone), structurally related to 4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one, has been the backbone for the synthesis of various anticancer drugs. A study conducted on the cytotoxicity of similar chromone compounds against human oral squamous cell carcinoma (OSCC) cell lines revealed that certain derivatives can induce cytostatic growth inhibition, leading to the accumulation of cells in specific phases of the cell cycle. This indicates the potential of chromone derivatives in designing targeted cancer therapies. The tumor-specificity of these compounds was found to correlate with their 3D structure, ionization potential, and the presence of aromatic rings, suggesting the importance of these features in enhancing the cytotoxic activity against cancer cells (Nagai et al., 2019).
Crystallographic Insights
Studies on various benzofuran derivatives closely related to 4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one have provided crystallographic insights. These compounds exhibit distinct crystal structures stabilized by weak intermolecular interactions, such as hydrogen bonds and halogen bonds. The crystallographic analyses offer a deeper understanding of the molecular conformations and the structural intricacies of these compounds, potentially contributing to the design of novel molecules with desired properties and activities. For instance, in the title compound, C15H10F2O2S, the atomic and molecular orientation within the crystal lattice was determined, revealing how different substituents influence the overall molecular conformation and intermolecular interactions (Choi et al., 2009), (Choi et al., 2010).
Pharmacological Potential in Eating Disorders
Research exploring the pharmacological potential of compounds structurally similar to 4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one has been conducted. For instance, studies on orexin receptor antagonists, which have structural similarities with the compound , have shown potential in treating eating disorders like binge eating. These compounds demonstrate a significant role in modulating feeding behavior and stress responses, indicating their potential as novel pharmacological treatments for compulsive eating behaviors (Piccoli et al., 2012).
Synthesis and Biological Activities
Various benzofuran derivatives, structurally related to the compound of interest, have been synthesized and assessed for their biological activities, including analgesic and anti-inflammatory effects. These studies contribute to the understanding of the structure-activity relationships of benzofuran compounds and highlight their therapeutic potential in treating pain and inflammation-related conditions (Kenchappa & Bodke, 2020).
Safety and Hazards
properties
IUPAC Name |
4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO3/c1-10-6-15-16(9-19(22)23-18(15)7-11(10)2)20-12(3)14-8-13(21)4-5-17(14)24-20/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSPSKZAFFHJKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=C(O3)C=CC(=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Benzylpiperazin-1-yl)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2634890.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate](/img/structure/B2634891.png)

![2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid](/img/structure/B2634896.png)


![1,3,5-trimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2634900.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2634903.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide](/img/structure/B2634905.png)


